molecular formula C7H4BrCl2F B13899160 2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene

2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene

Cat. No.: B13899160
M. Wt: 257.91 g/mol
InChI Key: XLYXLBQKFBNYMN-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with halogenating agents such as bromine, chlorine, and fluorine under controlled conditions. The reaction conditions, including temperature, solvent, and catalysts, play a crucial role in determining the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, starting from readily available precursors. The process may include halogenation, chloromethylation, and fluorination steps, each optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent may yield a new aromatic compound with a different functional group replacing the halogen.

Scientific Research Applications

2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-chloro-3-methylbenzene
  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene

Uniqueness

2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties. The combination of bromine, chlorine, and fluorine allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91 g/mol

IUPAC Name

2-bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-7-4(3-9)6(11)2-1-5(7)10/h1-2H,3H2

InChI Key

XLYXLBQKFBNYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCl)Br)Cl

Origin of Product

United States

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